molecular formula C10H8N2O2 B6603530 2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole CAS No. 53816-93-6

2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole

Cat. No.: B6603530
CAS No.: 53816-93-6
M. Wt: 188.18 g/mol
InChI Key: JMLQVIGRGVEXEC-UHFFFAOYSA-N
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Description

2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.1827 . This compound belongs to the class of heterocyclic compounds known as benzobisoxazoles, which are characterized by a fused ring system containing both benzene and oxazole rings. The presence of two methyl groups at the 2 and 7 positions of the benzene ring distinguishes this compound from other benzobisoxazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2,6-dimethylphenol with oxalic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate ester, which undergoes cyclization to form the desired bisoxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bisoxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated heterocycles and reduced bisoxazole derivatives.

    Substitution: Substituted benzobisoxazoles with various functional groups.

Scientific Research Applications

2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and electronic properties.

Mechanism of Action

The mechanism of action of 2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylbenzo-(1,2-d,3,4-d)bisoxazole
  • 2,5-Dimethylbenzo-(1,2-d,4,5-d)bisoxazole
  • 2,4-Dimethylbenzo-(1,2-d,3,5-d)bisoxazole

Uniqueness

2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties

Properties

IUPAC Name

2,6-dimethyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-5-11-7-3-8-10(4-9(7)13-5)14-6(2)12-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLQVIGRGVEXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=C(C=C2O1)OC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202092
Record name 2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53816-93-6
Record name 2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053816936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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